Stereochemistry-Defined Conformational Restriction: Exo,Exo vs. Endo,Endo Dihedral Angles
The exo,exo stereochemistry of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid imposes distinct φ and ψ dihedral angle constraints on the peptide backbone compared to the endo,endo isomer. Computational and NMR studies on related norbornane amino acids demonstrate that exo,exo stereochemistry favors a different conformational basin (φ ≈ −70°, ψ ≈ −60°) than the endo,endo counterpart (φ ≈ −120°, ψ ≈ 30°), resulting in altered β-turn mimicry [1].
| Evidence Dimension | Conformational preference (φ and ψ dihedral angles) |
|---|---|
| Target Compound Data | Exo,exo stereochemistry favors φ ≈ −70°, ψ ≈ −60° |
| Comparator Or Baseline | Endo,endo stereochemistry favors φ ≈ −120°, ψ ≈ 30° |
| Quantified Difference | φ difference: ~50°; ψ difference: ~90° |
| Conditions | Computational modeling and NMR analysis of norbornane amino acid derivatives |
Why This Matters
This quantifiable difference in conformational preference dictates the three-dimensional orientation of pharmacophores in peptidomimetic drug candidates, directly impacting target binding affinity and selectivity.
- [1] Cativiela, C., & Ordóñez, M. (2009). Enantioselective synthesis of tricyclic amino acid derivatives based on the norbornane scaffold and their application as β-turn mimetics. Beilstein Journal of Organic Chemistry, 5, 32. View Source
